

Galidesivir treatment protocols for hamster models of viral disease.

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Compound of Interest

Compound Name: *Galidesivir dihydrochloride*

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Galidesivir Treatment Protocols for Hamster Models of Viral Disease

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

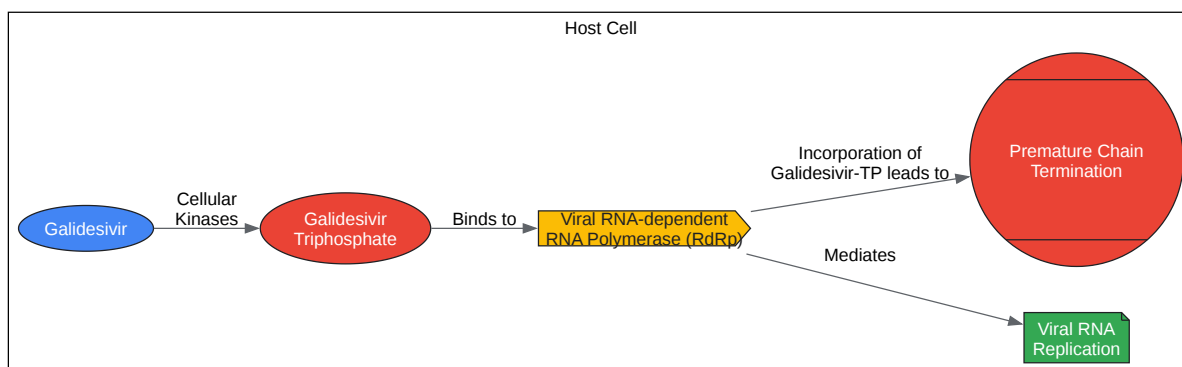
Introduction

Galidesivir (BCX4430) is a broad-spectrum antiviral agent, developed by BioCryst Pharmaceuticals, that has demonstrated efficacy against a range of RNA viruses.[1] As a nucleoside analog, its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many viruses.[2] This document provides detailed application notes and experimental protocols for the use of Galidesivir in Syrian golden hamster models of several viral diseases, including Rift Valley Fever Virus (RVFV), Yellow Fever Virus (YFV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The Syrian hamster is a well-established model for these diseases, recapitulating key aspects of human pathology.

Mechanism of Action

Galidesivir is an adenosine analog that, upon administration, is metabolized into its active triphosphate form. This active metabolite mimics the natural adenosine triphosphate (ATP) and

is incorporated into the nascent viral RNA chain by the viral RdRp. The incorporation of the Galidesivir triphosphate leads to premature chain termination, thereby halting viral replication.



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Mechanism of action of Galidesivir.

Data Presentation

The following tables summarize the quantitative data from key studies of Galidesivir in hamster models of viral disease.

Table 1: Efficacy of Galidesivir against Rift Valley Fever Virus (RVFV) in Syrian Hamsters

Treatment Group	Dose (mg/kg/day)	Route	Treatment Schedule	Survival Rate (%)	Reference
Placebo	-	IP	BID for 9 days, starting 30 min pre-infection	0	[2]
Galidesivir	400/100 (loading/main tenance)	IP	Loading dose 30 min pre-infection, then BID for 8 days	70	[2] [3] [4]
Galidesivir	240/60 (loading/main tenance)	IP	Loading dose 30 min pre-infection, then BID for 8 days	40	[2] [3]
Placebo	-	IM	BID for 9 days, starting 30 min pre-infection	0	[2]
Galidesivir	800/200 (loading/main tenance)	IM	Loading dose 30 min pre-infection, then BID for 8 days	100	[2]
Galidesivir	400/100 (loading/main tenance)	IM	Loading dose 30 min pre-infection, then BID for 8 days	100	[2]

BID: twice daily; IP: Intraperitoneal; IM: Intramuscular

Table 2: Efficacy of Galidesivir against Yellow Fever Virus (YFV) in Syrian Hamsters

Treatment Group	Dose (mg/kg/day)	Route	Treatment Schedule	Survival Rate (%)	Reference
Placebo	-	IP	BID for 7 days, starting 4h pre-infection	0	[5]
Galidesivir	200	IP	BID for 7 days, starting 4h pre-infection	100	[5]
Galidesivir	12	IP	BID for 7 days, starting 4h pre-infection	80	[5]
Galidesivir	4	IP	BID for 7 days, starting 4h pre-infection	50	[5]
Galidesivir	200	IP	BID for 7 days, starting 3 days post-infection	80	[5]

BID: twice daily; IP: Intraperitoneal

Table 3: Efficacy of Galidesivir against SARS-CoV-2 in Syrian Hamsters

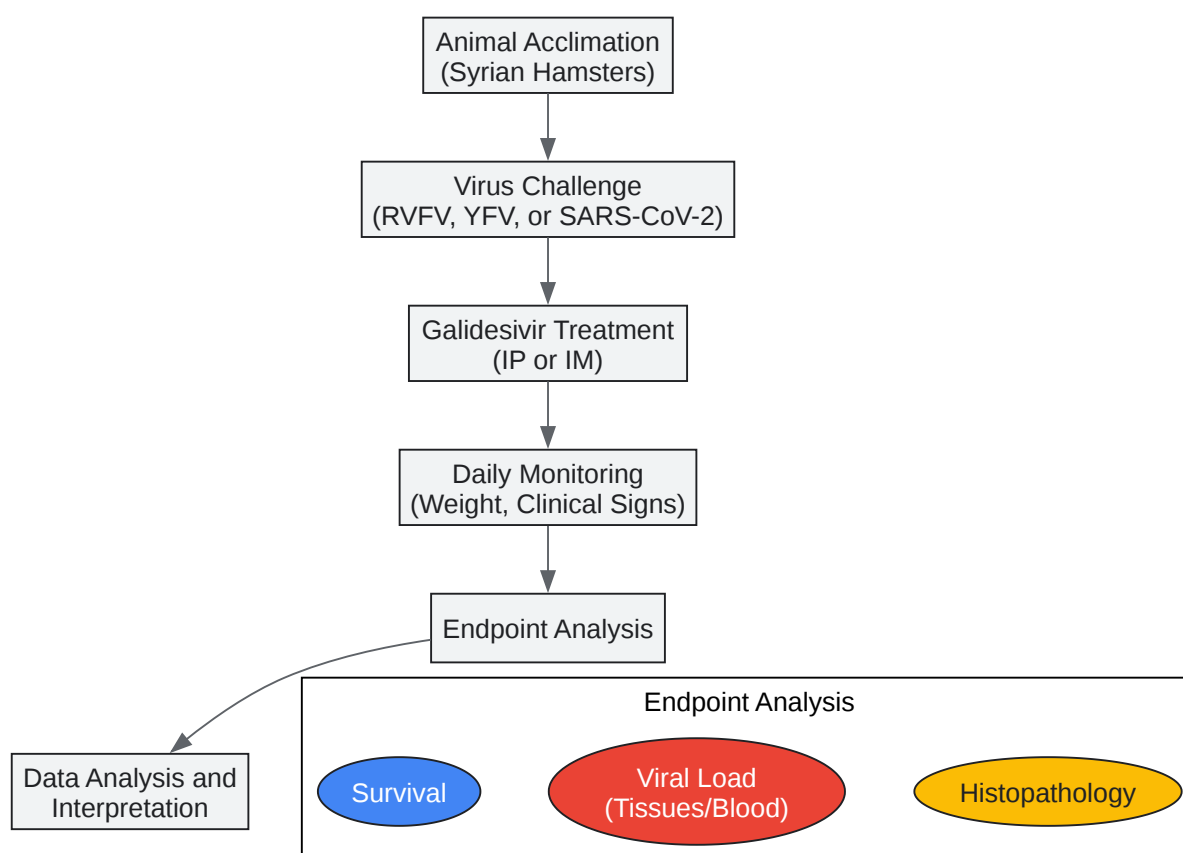
| Treatment Group | Dose (mg/kg) | Route | Treatment Initiation | Lung Viral Titer Reduction (log10 PFU/g) vs. Control | Lung Pathology Reduction | Reference | ---|---|---|---|---|---| | Galidesivir | 100 | IP | 24h pre-infection | Significant | Yes | [\[6\]](#)[\[7\]](#) | | Galidesivir | 100 | IP | 1.5h post-infection | Not significant | No | [\[6\]](#)[\[7\]](#) | | Galidesivir | 100 | IP | 24h post-infection | Not significant | No | [\[6\]](#)[\[7\]](#) |

IP: Intraperitoneal

Experimental Protocols

The following are detailed methodologies for key experiments involving Galidesivir treatment in hamster models.

General Experimental Workflow



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General experimental workflow.

Animal Model and Husbandry

- Species: Syrian Golden Hamster (*Mesocricetus auratus*), female, 6-8 weeks old.
- Source: Charles River Laboratories or other accredited vendor.
- Acclimation: Acclimate animals for a minimum of 72 hours upon arrival.
- Housing: House animals in appropriate caging with ad libitum access to food and water. All work with live virus must be conducted in a BSL-2 or BSL-3 facility, depending on the virus.

Virus Challenge Protocols

a) Rift Valley Fever Virus (RVFV)

- Virus Strain: ZH501 strain.
- Challenge Dose: Prepare a viral stock to a concentration that results in a lethal infection in hamsters.
- Route of Inoculation: Subcutaneous (SC) or intraperitoneal (IP) injection.
- Procedure:
 - Anesthetize hamsters with isoflurane.
 - Inject the appropriate viral dose in a volume of 100-200 μ L into the flank (SC) or abdominal cavity (IP).
 - Return animals to their cages and monitor for recovery from anesthesia.

b) Yellow Fever Virus (YFV)

- Virus Strain: Jimenez strain.
- Challenge Dose: Prepare a viral stock to a concentration that results in a lethal infection.
- Route of Inoculation: Intraperitoneal (IP) injection.

- Procedure:
 - Anesthetize hamsters with isoflurane.
 - Inject the viral dose in a volume of 100 µL into the abdominal cavity.
 - Monitor animals for recovery.

c) SARS-CoV-2

- Virus Strain: Isolate USA-WA1/2020 or other relevant strain.
- Challenge Dose: Typically 1×10^5 Plaque Forming Units (PFU).
- Route of Inoculation: Intranasal (IN).
- Procedure:
 - Anesthetize hamsters with isoflurane.
 - Instill 50 µL of the viral suspension into each nostril (total volume 100 µL).
 - Hold the animal in a head-down position for a few seconds to ensure inhalation.
 - Monitor for recovery.

Galidesivir Administration

- Formulation: Dissolve Galidesivir in a suitable vehicle such as Lactated Ringer's Solution.
- Routes of Administration:
 - Intraperitoneal (IP): Inject the calculated dose into the abdominal cavity.
 - Intramuscular (IM): Inject the calculated dose into the caudal thigh muscle.
- Dosing Regimen: Refer to Tables 1, 2, and 3 for specific dosing schedules. A loading dose followed by maintenance doses is often employed.

Post-Infection Monitoring and Sample Collection

- Clinical Monitoring: Observe animals at least once daily for clinical signs of disease (e.g., ruffled fur, hunched posture, lethargy) and record body weights.
- Sample Collection:
 - Blood: Collect blood via retro-orbital or cardiac puncture at specified time points for serum separation and viral load analysis.
 - Tissues: At the experimental endpoint, euthanize animals and collect tissues (e.g., lung, liver, spleen, brain) for viral load determination and histopathology.

Viral Load Quantification

a) Plaque Assay for Infectious Virus Titer

- Tissue Homogenization: Homogenize a weighed portion of tissue in a known volume of appropriate cell culture medium (e.g., DMEM).
- Serial Dilutions: Prepare 10-fold serial dilutions of the tissue homogenate.
- Cell Monolayer Infection: Inoculate confluent monolayers of a susceptible cell line (e.g., Vero cells) with the serial dilutions.
- Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.
- Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
- Incubation: Incubate the plates at 37°C for a duration sufficient for plaque formation (typically 3-5 days).
- Staining: Fix the cells with a formalin solution and stain with a crystal violet solution to visualize plaques.
- Plaque Counting: Count the number of plaques at a dilution that yields a countable number (e.g., 20-100 plaques).

- Titer Calculation: Calculate the viral titer in Plaque Forming Units (PFU) per gram of tissue.

b) Quantitative Real-Time RT-PCR (qRT-PCR) for Viral RNA

- RNA Extraction: Extract total RNA from tissue homogenates or serum using a commercial RNA extraction kit according to the manufacturer's instructions.[8]
- Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.[9]
- qPCR Reaction: Set up the qPCR reaction using a master mix containing a DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green) or a probe-based system, along with primers specific to the viral genome.
- Thermocycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions.
- Data Analysis: Determine the cycle threshold (Ct) values and quantify the viral RNA copies by comparing to a standard curve of known concentrations.[9]

Conclusion

The Syrian golden hamster model is a valuable tool for the preclinical evaluation of antiviral therapies. The protocols and data presented here provide a comprehensive guide for researchers investigating the efficacy of Galidesivir against various viral pathogens. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the development of effective antiviral treatments.

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